molecular formula C16H16F2O8 B1592314 6,8-Difluoro-4-methylumbelliferyl-b-D-glucopyranoside CAS No. 351009-26-2

6,8-Difluoro-4-methylumbelliferyl-b-D-glucopyranoside

Cat. No.: B1592314
CAS No.: 351009-26-2
M. Wt: 374.29 g/mol
InChI Key: JZLOUZMEHMDFKY-ADPZIVFVSA-N
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Description

6,8-Difluoro-4-methylumbelliferyl-b-D-glucopyranoside (6,8-DFMUG) is a synthetic compound that has been studied for its potential applications in biochemical research and lab experiments. It is a fluorescent substrate used to measure the activity of enzymes, such as β-glucosidases and β-galactosidases. 6,8-DFMUG has been found to be useful in a wide range of research applications, including molecular biology, biochemistry, and medical science.

Scientific Research Applications

Diagnostic Applications in Disease Conditions

  • Cystic Fibrosis and Pancreatitis Diagnosis : The activity of a non-lysosomal alpha-glucosidase in serum from patients with cystic fibrosis or pancreatitis was measured using a related fluorogenic substrate, 4-methylumbelliferyl-alpha-D-glucopyranoside. This study highlighted significant increases in alpha-glucosidase activity in acutely ill patients, suggesting the substrate's potential in clinical assessments and disease severity evaluation (Porter, Jennings, & Wilson, 1986).

Applications in Fertility and Genetic Disorders

  • Seminal Plasma Analysis : The activity and isoenzyme composition of N-acetyl-β-D-hexosaminidase in seminal plasma from fertile and infertile men were determined using fluorimetric methods with a similar substrate, highlighting its use in fertility research and diagnosis of secretory azoospermia (Tassi, Angelini, Beccari, & Capodicasa, 2006).

Enzymatic Activity and Disease Progression

  • Glycogen Storage Disease Type II : A study carried out prenatal diagnosis for glycogen storage disease type II, measuring acid-α-glucosidase activity in leukocytes and cultured amniocytes with 4-methylumbelliferyl-α-D-glucopyranoside, a substrate closely related to the one . This demonstrates the substrate's utility in genetic and prenatal diagnosis, allowing early detection and management of the disease (Zeng et al., 2011).

Novel Substrates in Research

  • Lysosomal Disorders : A study determined reference values for alpha-N-acetylglucosaminidase activities in patients with Sanfilippo Type B Disease and control populations in Colombia, using a similar substrate for enzyme analysis. This research contributes to understanding lysosomal disorders and improving diagnostic protocols by establishing reference values for enzymatic activities (Borda & Uribe-Ardila, 2021).

Mechanism of Action

Target of Action

The primary target of the compound 6,8-Difluoro-4-methylumbelliferyl-b-D-glucopyranoside is various glycosidase enzymes . These enzymes play a crucial role in the hydrolysis of glycosidic bonds in complex sugars .

Mode of Action

This compound acts as a fluorogenic substrate for these glycosidase enzymes . When the enzymes act on this compound, they cleave the glycosidic bond, resulting in the release of a fluorescent product . This fluorescence can be measured, providing a direct method for quantifying the activity of the glycosidase enzymes .

Biochemical Pathways

The action of this compound primarily affects the biochemical pathways involving glycosidase enzymes . These enzymes are involved in various biological processes, including the breakdown of complex carbohydrates and the post-translational modification of proteins . The downstream effects of these pathways can have significant impacts on cellular metabolism and function .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be further investigated to provide a comprehensive understanding of its pharmacokinetics .

Result of Action

The action of this compound results in the generation of a fluorescent product . This fluorescence can be used to measure the activity of glycosidase enzymes, providing valuable information about their function in various biological processes . In addition, the compound’s unique structure allows for enhanced sensitivity and selectivity in enzyme assays .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s fluorescence is measured at a specific pH (8.0 in a 50 mM phosphate buffer) , indicating that changes in pH could potentially affect the compound’s action and efficacy. Additionally, the compound’s stability may be affected by temperature, as it is typically stored at -20°C

Biochemical Analysis

Biochemical Properties

6,8-Difluoro-4-methylumbelliferyl-b-D-glucopyranoside plays a crucial role in biochemical reactions as a substrate for glycosidase enzymes. When hydrolyzed by these enzymes, it releases a fluorescent product, 6,8-difluoro-4-methylumbelliferone, which can be easily detected and quantified. This compound interacts with various glycosidases, including β-glucosidase and β-galactosidase, through specific binding to the enzyme’s active site. The hydrolysis reaction involves the cleavage of the glycosidic bond, resulting in the release of the fluorescent product .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for glycosidase enzymes. In cells expressing these enzymes, the compound is hydrolyzed, leading to the production of the fluorescent product. This process can impact cell signaling pathways, gene expression, and cellular metabolism by altering the levels of specific glycosides and their corresponding aglycones. The fluorescent product can also be used to monitor enzyme activity in live cells, providing insights into cellular function and metabolic states .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of glycosidase enzymes. The compound undergoes hydrolysis, catalyzed by the enzyme, resulting in the cleavage of the glycosidic bond and the release of the fluorescent product. This reaction can be monitored in real-time using fluorescence spectroscopy, allowing researchers to study enzyme kinetics and inhibition. The binding interactions between the compound and the enzyme’s active site are crucial for the specificity and efficiency of the hydrolysis reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but prolonged exposure to light and heat can lead to degradation and reduced fluorescence. In in vitro and in vivo studies, the long-term effects of the compound on cellular function can be monitored by measuring the fluorescence intensity over time. This allows researchers to assess the stability and persistence of the compound’s effects in different experimental conditions .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to increased enzyme activity and fluorescence. Excessive doses may result in toxic or adverse effects, such as cellular stress or apoptosis. Threshold effects can be observed by titrating the compound and monitoring the corresponding changes in enzyme activity and cellular responses .

Metabolic Pathways

This compound is involved in metabolic pathways related to glycoside hydrolysis. The compound interacts with glycosidase enzymes, leading to the cleavage of the glycosidic bond and the release of the fluorescent product. This process can affect metabolic flux and metabolite levels by altering the concentrations of specific glycosides and their corresponding aglycones. The compound’s involvement in these pathways provides valuable insights into enzyme function and regulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters. Once inside the cell, it can interact with glycosidase enzymes localized in different cellular compartments. The distribution and localization of the compound can influence its activity and the resulting fluorescence signal .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to lysosomes, where glycosidase enzymes are abundant, leading to efficient hydrolysis and fluorescence production. The subcellular localization of the compound can provide insights into enzyme distribution and activity within the cell .

Properties

IUPAC Name

6,8-difluoro-4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2O8/c1-5-2-9(20)25-14-6(5)3-7(17)15(10(14)18)26-16-13(23)12(22)11(21)8(4-19)24-16/h2-3,8,11-13,16,19,21-23H,4H2,1H3/t8-,11-,12+,13-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLOUZMEHMDFKY-ADPZIVFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C(C(=C(C=C12)F)OC3C(C(C(C(O3)CO)O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C(C(=C(C=C12)F)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610599
Record name 6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351009-26-2
Record name 6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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